molecular formula C16H9BrN2 B5778061 4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile

4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile

Cat. No.: B5778061
M. Wt: 309.16 g/mol
InChI Key: JYNIOMMZHQTFNA-NVNXTCNLSA-N
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Description

4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile is an organic compound with the molecular formula C16H9BrN2 It is a derivative of benzonitrile, featuring a bromophenyl and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and bases like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzonitrile and bromophenyl compounds, such as:

  • 4-bromobenzonitrile
  • 3-bromobenzonitrile
  • 4-cyanobenzaldehyde

Uniqueness

What sets 4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNIOMMZHQTFNA-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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